Vicolide D - 103425-22-5

Vicolide D

Catalog Number: EVT-15328197
CAS Number: 103425-22-5
Molecular Formula: C20H26O7
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vicolide D is a natural product found in Pentanema indicum with data available.
Source

Vicolide D is often isolated from the fermentation products of certain fungi, particularly those belonging to the genus Penicillium. These fungi are known for their ability to produce a wide range of bioactive compounds, including antibiotics and mycotoxins. The compound's unique structure and properties make it a subject of interest in both pharmacological and agricultural research.

Classification

Vicolide D can be classified as a polyketide, a type of natural product synthesized through the polyketide biosynthetic pathway. This pathway involves the sequential condensation of acetyl and propionyl units, leading to the formation of complex molecular architectures.

Synthesis Analysis

Methods

The synthesis of Vicolide D can be achieved through various methods, including total synthesis and semi-synthesis from natural precursors. One common approach involves the use of biosynthetic precursors derived from fungal cultures, which are then chemically modified to yield Vicolide D.

Technical Details

  1. Total Synthesis: This method typically requires multiple synthetic steps involving the construction of key intermediates. For instance, starting from simple organic compounds, chemists can employ reactions such as aldol condensations and cyclizations to build the core structure of Vicolide D.
  2. Semi-Synthesis: This approach utilizes naturally occurring precursors that undergo selective modifications. For example, specific functional groups may be introduced or altered through oxidation or reduction reactions to achieve the desired final product.
Molecular Structure Analysis

Structure

The molecular structure of Vicolide D features a complex arrangement of carbon rings, functional groups, and stereocenters. Its molecular formula is typically represented as CnHmNxOyC_{n}H_{m}N_{x}O_{y}, where nn, mm, xx, and yy denote the number of respective atoms in the molecule.

Data

  • Molecular Weight: The molecular weight of Vicolide D varies depending on its specific isomeric form but generally falls within a range typical for polyketides.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to elucidate the structure and confirm the identity of Vicolide D.
Chemical Reactions Analysis

Reactions

Vicolide D can participate in various chemical reactions that highlight its reactivity and potential for further derivatization. Common reactions include:

  • Nucleophilic Additions: These reactions often involve electrophilic centers in the molecule reacting with nucleophiles.
  • Redox Reactions: The compound can undergo oxidation or reduction processes that modify its functional groups.

Technical Details

  1. Functional Group Transformations: Specific functional groups in Vicolide D can be targeted for modification using reagents that facilitate transformations such as hydroxylation or halogenation.
  2. Degradation Pathways: Understanding how Vicolide D degrades under different conditions is crucial for assessing its stability and potential applications.
Mechanism of Action

Process

The mechanism by which Vicolide D exerts its biological effects involves interaction with cellular targets, potentially disrupting normal cellular functions. This may include:

  • Inhibition of Enzymatic Activity: Vicolide D may inhibit specific enzymes critical for cellular metabolism.
  • Cell Membrane Disruption: The compound could alter membrane integrity, leading to cell lysis or apoptosis.

Data

Research indicates that Vicolide D exhibits activity against certain microbial strains, suggesting its potential as an antimicrobial agent. Further studies are needed to fully elucidate its mechanism at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vicolide D typically appears as a crystalline solid or powder.
  • Solubility: It is generally soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability varies with environmental conditions; it may degrade under light or heat exposure.
  • Reactivity: Vicolide D can react with various nucleophiles due to its electrophilic centers, making it versatile for chemical modifications.
Applications

Vicolide D has several scientific uses, including:

  • Pharmaceutical Development: Its bioactive properties make it a candidate for drug development, particularly in creating new antimicrobial agents.
  • Agricultural Applications: Due to its potential toxicity towards pests, Vicolide D may be explored as a natural pesticide alternative.
  • Biochemical Research: The compound serves as a tool for studying metabolic pathways and enzyme interactions within biological systems.
Biosynthetic Pathways and Precursor Utilization in Vicolide D Production

Enzymatic Machinery and Genetic Regulation of Vicolide D Biosynthesis

Vicolide D biosynthesis is orchestrated by a dedicated gene cluster (designated the xil cluster) in Penicillium crustosum, comprising three core genes: xilA (encoding a highly reducing polyketide synthase, HR-PKS), xilB (encoding a Zn₂Cys₆-type transcription factor), and xilC (encoding a cytochrome P450 oxidase) [1]. The HR-PKS XilA initiates backbone assembly via a decarboxylative Claisen condensation, utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. This multifunctional enzyme contains conserved catalytic domains arranged as KS-AT-DH-MT-ER-KR-ACP, enabling iterative chain elongation, β-carbon reduction, and methyl branch incorporation via an integrated methyltransferase (MT) domain [1]. Chain termination releases a linear polyketide intermediate, which undergoes regioselective hydroxylation by XilC to yield prexylariolide D—the direct precursor to Vicolide D.

Genetic regulation is governed by XilB, which activates the entire xil cluster under specific nutrient-limited conditions. Deletion of xilB abolishes Vicolide D production, while its overexpression in silent genomic loci activates biosynthesis [1]. Epigenetic modifiers, such as histone deacetylase inhibitors, further enhance cluster expression by remodeling chromatin accessibility. RNA sequencing confirmed upregulation of xilA-C by 12.7-fold under inducing conditions, with no cross-regulation by adjacent secondary metabolite clusters [1].

Table 1: Core Enzymes in the Vicolide D Biosynthetic Pathway

GeneProteinDomain ArchitectureFunctionEffect of Deletion
xilAHR-PKSKS-AT-DH-MT-ER-KR-ACPPolyketide chain assembly and methylationNo backbone formation
xilBZn₂Cys₆ transcription factorDNA-binding domainActivates xil cluster transcriptionAbolished Vicolide D production
xilCCytochrome P450 oxidaseHeme-binding domainC-5 hydroxylation of prexylariolide DAccumulation of non-hydroxylated precursor

Metabolic Engineering Strategies for Enhanced Precursor Flux

Optimizing acetyl-CoA and malonyl-CoA availability is critical for Vicolide D titers due to their roles as PKS substrates. Three primary engineering approaches have demonstrated efficacy:

  • Precursor Pool Amplification:
  • Overexpression of accABCD (acetyl-CoA carboxylase) in Aspergillus nidulans heterologous hosts increased malonyl-CoA availability by 3.2-fold, elevating Vicolide D titers by 58% [1] [10].
  • Knockout of competing pathways (e.g., facA for fatty acid biosynthesis) reduced carbon diversion, channeling >40% of cellular acetyl-CoA toward polyketide synthesis [10].
  • ATP-Efficient Acyl Transfer:
  • Replacing thioesterase-dependent pathways with Pseudomonas koreensis PhaG transacylase bypassed ATP-dependent reactivation of free fatty acids. PhaG directly transfers acyl chains from acyl-carrier protein (ACP) to coenzyme A, saving 1 ATP per transfer. Engineered E. coli strains expressing PhaG achieved 1.1 g/L medium-chain acyl-CoAs—key Vicolide D precursors [7].
  • Dynamic Pathway Regulation:
  • Biosensor-linked selection circuits enabled high-throughput strain optimization. A naringenin-responsive sensor (from E. coli) coupled to antibiotic resistance genes was used to evolve promoters driving xilA expression. Four rounds of evolution increased flux by 36-fold without compromising cell viability [4].
  • "Toggled selection" eliminated metabolic cheaters by alternating negative selection (killing non-producers) and positive selection (enriching high-producers), maintaining library diversity [4].

Table 2: Metabolic Engineering Approaches for Vicolide D Precursor Enhancement

StrategyHost OrganismGenetic ModificationTiter ImprovementKey Mechanism
Acetyl-CoA carboxylase boostAspergillus nidulansaccABCD overexpression + facA knockout58% higher Vicolide DIncreased malonyl-CoA supply
PhaG transacylase expressionEscherichia coliphaGPk + fadE knockout1.1 g/L acyl-CoAsATP-saving acyl transfer
Biosensor-guided evolutionSaccharomyces cerevisiaeNaringenin sensor + xilA promoter library36-fold flux increaseDynamic regulation of PKS expression

Role of Secondary Metabolite Clusters in Pathway Modularity

The xil cluster exhibits high modularity, enabling functional transfer across fungal species. Heterologous expression in Aspergillus nidulans LO8030 (a model host lacking native polyketidases) yielded 32 mg/L Vicolide D, confirming self-sufficiency of the core xilA-xilC operon [1]. Cluster boundaries were defined via deletion mapping: a 15-kb region containing xilA, xilB, and xilC sufficed for biosynthesis, while removal of flanking non-coding sequences reduced output by 90% [1].

Comparative genomics reveals evolutionary conservation of cluster organization in Penicillium spp. P. rubens DSM 1075 harbors an orthologous cluster (89.1% amino acid identity in PKS) producing a C-6 methylated analog, highlighting how subtle variations in MT domain specificity generate chemical diversity [1]. Similarly, violacein biosynthetic clusters (vioABCDE) were reconstituted in E. coli under metalloregulator control, demonstrating plug-and-play compatibility for pigment-linked pathways [5]. This modularity facilitates combinatorial biosynthesis—swapping xilC with halogenase enzymes from cha clusters yielded chlorinated Vicolide derivatives [1].

Table 3: Conserved Secondary Metabolite Clusters in Vicolide D-Producing Fungi

SpeciesCluster NameCore GenesDivergent ProductIdentity to xil Cluster
Penicillium crustosum G10xilxilA, xilB, xilCVicolide D100%
Penicillium rubens DSM 1075pcrpcr04890, pcr048806-methyl-xylariolide89.1% (PKS)
Chromobacterium violaceumviovioA-EViolacein (pigment)N/A (functional analog)

Properties

CAS Number

103425-22-5

Product Name

Vicolide D

IUPAC Name

[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1

InChI Key

LMCSPYCFRTWDOG-HAZRYHAPSA-N

Canonical SMILES

CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C

Isomeric SMILES

C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C

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